Ethyl 2-{[4-(acetyloxy)phenyl]formamido}acetate
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Overview
Description
ETHYL 2-{[4-(ACETYLOXY)BENZOYL]AMINO}ACETATE, also known as 4-[[2-(Acetyloxy)benzoyl]amino]benzoic acid ethyl ester, is a chemical compound with the molecular formula C18H17NO5 and a molecular weight of 327.33 g/mol . This compound is often used as a certified reference material in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[4-(ACETYLOXY)BENZOYL]AMINO}ACETATE typically involves the esterification of 4-[[2-(Acetyloxy)benzoyl]amino]benzoic acid with ethanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the reaction mixture to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes using automated reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[4-(ACETYLOXY)BENZOYL]AMINO}ACETATE can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Reduction: Commonly carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Hydrolysis: 4-[[2-(Hydroxy)benzoyl]amino]benzoic acid and ethanol.
Reduction: 4-[[2-(Hydroxy)benzoyl]amino]benzoic acid ethyl ester.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
ETHYL 2-{[4-(ACETYLOXY)BENZOYL]AMINO}ACETATE has several applications in scientific research, including:
Analytical Chemistry: Used as a certified reference material for calibration and validation of analytical methods.
Biological Studies: Employed in studies involving enzyme inhibition and protein binding due to its structural similarity to biologically active compounds.
Pharmaceutical Research: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical agents.
Industrial Applications: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ETHYL 2-{[4-(ACETYLOXY)BENZOYL]AMINO}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors, leading to inhibition or activation of biological pathways . The acetyloxy group plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-[[2-(Hydroxy)benzoyl]amino]benzoic acid ethyl ester
- 4-[[2-(Methoxy)benzoyl]amino]benzoic acid ethyl ester
- 4-[[2-(Trifluoromethyl)benzoyl]amino]benzoic acid ethyl ester
Uniqueness
ETHYL 2-{[4-(ACETYLOXY)BENZOYL]AMINO}ACETATE is unique due to its specific acetyloxy functional group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C13H15NO5 |
---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
ethyl 2-[(4-acetyloxybenzoyl)amino]acetate |
InChI |
InChI=1S/C13H15NO5/c1-3-18-12(16)8-14-13(17)10-4-6-11(7-5-10)19-9(2)15/h4-7H,3,8H2,1-2H3,(H,14,17) |
InChI Key |
PVFYINWNSJDUSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CNC(=O)C1=CC=C(C=C1)OC(=O)C |
Origin of Product |
United States |
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